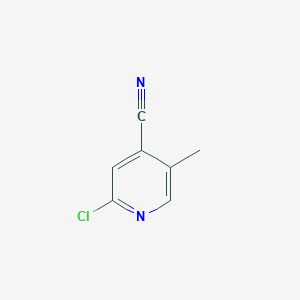
(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride
Vue d'ensemble
Description
(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is an organic compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.16. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to a Mannich reaction with formaldehyde and ammonium chloride to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a palladium or platinum catalyst at elevated temperatures and pressures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced further to produce fully saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: N-substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in the treatment of neurodegenerative and psychiatric disorders .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold and exhibits diverse biological activities.
Quinoline: The parent compound from which tetrahydroquinoline derivatives are synthesized.
Isoquinoline: Another related compound with significant biological and chemical importance.
Uniqueness: (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1,3-4,12H,2,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGUMWTGMXMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CN)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1460214.png)







